![molecular formula C24H18BNO2 B13176818 (3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid: is a boronic acid derivative with the molecular formula C18H14BNO2 and a molecular weight of 287.12 g/mol . This compound is characterized by the presence of a carbazole moiety attached to a biphenyl structure, which is further functionalized with a boronic acid group. It is commonly used in organic synthesis and material science due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps :
Starting Materials: The synthesis begins with 9-(3-bromophenyl)carbazole and trimethyl borate.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction mixture is heated to reflux in an appropriate solvent such as toluene or THF (tetrahydrofuran).
Purification: The product is purified by recrystallization or column chromatography to obtain the desired boronic acid derivative with high purity.
Industrial Production Methods: In an industrial setting, the production of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions:
Suzuki Coupling: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to its use in coupling reactions.
Substitution Reactions: The boronic acid group can participate in various substitution reactions, particularly with electrophiles.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki coupling reactions.
Solvents: Toluene, THF, and other organic solvents.
Bases: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) are often used to facilitate the reactions.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of organic electronic materials, such as OLEDs (organic light-emitting diodes) and OPVs (organic photovoltaics).
Biology and Medicine:
Drug Development: Investigated for its potential use in the synthesis of biologically active compounds and pharmaceuticals.
Industry:
Wirkmechanismus
The mechanism of action of (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a ligand in metal-catalyzed reactions. The boronic acid group coordinates with metal centers, facilitating the formation of carbon-carbon bonds through Suzuki coupling reactions . The carbazole moiety provides additional stability and electronic properties to the compound, making it a versatile intermediate in various chemical processes.
Vergleich Mit ähnlichen Verbindungen
(9-Phenyl-9H-carbazol-3-yl)boronic acid: Similar structure but with a different substitution pattern on the carbazole ring.
(9-([1,1’-Biphenyl]-3-yl)-9H-carbazol-3-yl)boronic acid: Another boronic acid derivative with a biphenyl and carbazole structure.
mCBP-CN (3,3′-di(carbazol-9-yl)-5-cyano-1,1′-biphenyl): Contains two carbazole units attached to a biphenyl linker with a cyano group.
Uniqueness:
Functional Group Positioning: The unique positioning of the boronic acid group in (3’-(9H-Carbazol-9-yl)-[1,1’-biphenyl]-4-yl)boronic acid provides distinct reactivity and stability compared to other similar compounds.
Eigenschaften
Molekularformel |
C24H18BNO2 |
|---|---|
Molekulargewicht |
363.2 g/mol |
IUPAC-Name |
[4-(3-carbazol-9-ylphenyl)phenyl]boronic acid |
InChI |
InChI=1S/C24H18BNO2/c27-25(28)19-14-12-17(13-15-19)18-6-5-7-20(16-18)26-23-10-3-1-8-21(23)22-9-2-4-11-24(22)26/h1-16,27-28H |
InChI-Schlüssel |
BUIMQLGTVFCJDV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=CC=CC=C53)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




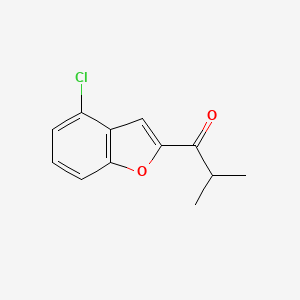
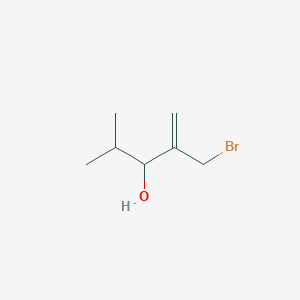




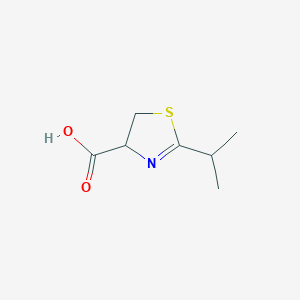
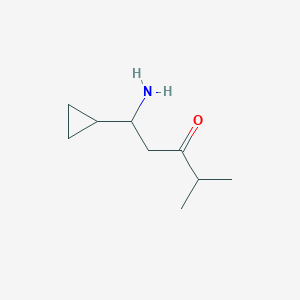
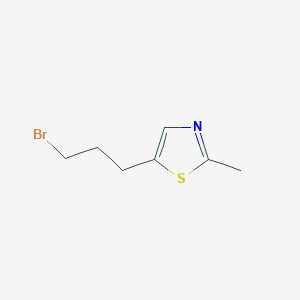
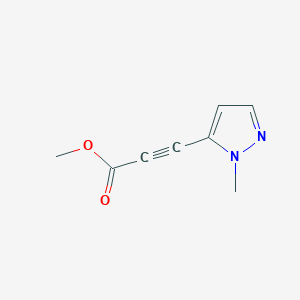
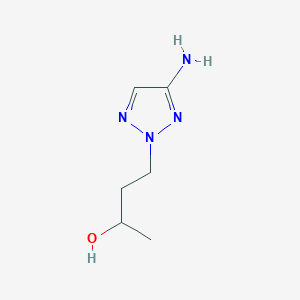
![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
